molecular formula C18H17F3N2O5 B11089284 methyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenoxyalaninate

methyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenoxyalaninate

Cat. No.: B11089284
M. Wt: 398.3 g/mol
InChI Key: NHDVVOKUFRBZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, methoxyaniline, and phenoxypropanoate groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyaniline with a suitable carbonyl compound to form an intermediate, which is then reacted with a trifluoromethylating agent and a phenoxypropanoate derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3,3,3-TRIFLUORO-2,2-DIMETHYLPROPANOATE
  • 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPIONIC ACID
  • 2-HYDROXY-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPIONIC ACID

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYANILINO)CARBONYL]AMINO}-2-PHENOXYPROPANOATE is unique due to its combination of trifluoromethyl, methoxyaniline, and phenoxypropanoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H17F3N2O5

Molecular Weight

398.3 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(2-methoxyphenyl)carbamoylamino]-2-phenoxypropanoate

InChI

InChI=1S/C18H17F3N2O5/c1-26-14-11-7-6-10-13(14)22-16(25)23-17(15(24)27-2,18(19,20)21)28-12-8-4-3-5-9-12/h3-11H,1-2H3,(H2,22,23,25)

InChI Key

NHDVVOKUFRBZKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC(C(=O)OC)(C(F)(F)F)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.